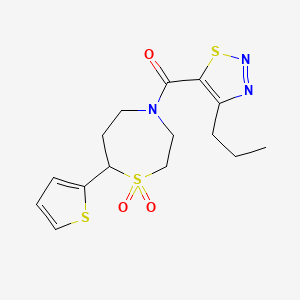

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Descripción

This compound is a hybrid heterocyclic molecule featuring a 1,4-thiazepane ring system modified with a sulfone group (1,1-dioxido) and a thiophene substituent at position 5. The methanone group bridges this core to a 4-propyl-1,2,3-thiadiazole moiety.

Propiedades

IUPAC Name |

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(4-propylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S3/c1-2-4-11-14(23-17-16-11)15(19)18-7-6-13(12-5-3-9-22-12)24(20,21)10-8-18/h3,5,9,13H,2,4,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAQRVMLDYMZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone (CAS Number: 2034421-41-3) is a complex organic molecule featuring a thiazepane ring and thiophene moieties. Its structure suggests significant potential for various biological activities due to the presence of sulfur and nitrogen heterocycles. This article reviews the biological activity of this compound based on diverse sources and research findings.

Structural Features

The molecular formula for this compound is , with a molecular weight of approximately 385 g/mol. The unique combination of a thiazepane ring and thiadiazole functionalities positions it as a candidate for pharmacological exploration.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385 g/mol |

| Structural Components | Thiazepane ring, thiophene moieties, dioxido group |

Biological Activities

Research indicates that compounds containing thiadiazole and thiazepane structures exhibit a wide range of biological activities. The following subsections summarize the notable pharmacological effects associated with this compound:

Antimicrobial Activity

Thiadiazoles are known for their antimicrobial properties. Studies have shown that derivatives similar to this compound exhibit significant antibacterial and antifungal activities. For example, compounds with thiadiazole rings have been reported to effectively inhibit various microbial strains .

Anticancer Potential

Compounds with thiazepane and thiadiazole structures have demonstrated anticancer properties in various studies. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways . The unique structural characteristics may enhance their interaction with cancer-related targets.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be attributed to the presence of sulfur-containing heterocycles. Thiadiazole derivatives have been documented to reduce inflammation markers in preclinical models . This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Antimicrobial Screening : A study screened various thiadiazole derivatives for antimicrobial activity against common pathogens. Results showed that certain derivatives exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Research on thiazepane derivatives revealed their ability to inhibit proliferation in human cancer cell lines. The study highlighted the role of structural modifications in enhancing bioactivity .

- Inflammation Models : In animal models, compounds similar to (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone demonstrated significant reductions in inflammatory markers when administered during induced inflammation .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : It could potentially interact with cellular receptors that modulate cell signaling related to cancer progression or immune response.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that derivatives of thiadiazoles and thiazepanes exhibit a range of biological activities:

- Anticancer Activity : Compounds containing the thiadiazole structure have been linked to anticancer properties through mechanisms involving the inhibition of specific kinases associated with tumor growth .

- Enzyme Inhibition : The compound has shown potential as a monoamine oxidase (MAO) inhibitor, which is crucial for treating neurological disorders. Studies have demonstrated that certain derivatives exhibit significant inhibitory activity against MAO-A and MAO-B isoforms .

Anticancer Activity

A study investigated the anti-EGFR kinase activities of various thiadiazole derivatives against human lung cancer cells. The results indicated that specific derivatives significantly inhibited cell proliferation, suggesting their potential as therapeutic agents in oncology .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 2.98 | EGFR Inhibition |

| Compound B | 0.17 | Multi-target inhibition |

MAO Inhibition

In another study focusing on MAO inhibitors, several derivatives were synthesized and evaluated for their inhibitory activity. The most potent compound exhibited an IC50 value of 0.060 µM against MAO-A, highlighting the efficacy of these compounds in managing depression and other mood disorders .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound X | 0.060 | High |

| Compound Y | 0.241 | Moderate |

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been employed to predict the biological activity and optimize the structure of these compounds. These studies help in understanding the binding affinities and interactions at the molecular level, facilitating the design of more effective derivatives .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound’s 1,4-thiazepane sulfone and 1,2,3-thiadiazole moieties distinguish it from simpler analogs. For example:

- Thiadiazole Derivatives: Compounds like 5-(Z)-arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones () lack the thiazepane sulfone but share the thiadiazole ring. These derivatives are synthesized via condensation of thiosemicarbazides with chloroacetic acid, emphasizing the role of sulfur-nitrogen frameworks in stabilizing reactive intermediates .

- Benzodioxine-Thiadiazole Hybrids : describes 1,4-benzodioxine-fused thiadiazoles synthesized using thiosemicarbazide and sodium acetate. These lack the sulfone group but retain the thiadiazole’s electrophilic reactivity, critical for interactions with biological targets .

Substituent Effects

- Thiophene vs.

- Propyl Chain on Thiadiazole : The 4-propyl group on the thiadiazole ring may influence lipophilicity compared to methyl or hydrogen substituents in other derivatives (e.g., methylofuran in ). Increased alkyl chain length typically enhances membrane permeability but may reduce solubility .

Physicochemical and Electronic Properties

A comparative analysis based on structural analogs suggests:

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of structurally related thiazepane-thiadiazole derivatives often involves refluxing intermediates in polar aprotic solvents (e.g., DMF or acetic acid) with catalytic bases like sodium acetate. For example, describes a method where thiosemicarbazide derivatives are reacted with chloroacetic acid and oxo-compounds under reflux for 2 hours, followed by recrystallization from DMF-ethanol mixtures . Key optimization parameters include:

- Solvent ratios : DMF-acetic acid (1:2 v/v) enhances solubility of intermediates.

- Reaction time : Prolonged reflux (>4 hours) may degrade thiophene moieties.

- Recrystallization : Ethanol-DMF mixtures yield higher purity crystals compared to acetic acid alone.

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

- Spectroscopic methods :

- ¹H/¹³C NMR to confirm thiophene ring substitution patterns (δ 6.8–7.2 ppm for thiophene protons) .

- FTIR to verify sulfone (SO₂) stretching vibrations (~1300–1150 cm⁻¹) .

- Chromatography :

- HPLC with a C18 column (acetonitrile-water gradient) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Compare enzyme inhibition (e.g., phosphodiesterase activity via AOAC SMPR 2014.011 protocols ) with cell-based viability assays (MTT or ATP luminescence).

- Dose-response profiling : Test concentrations across a 5-log range (1 nM–100 µM) to identify non-monotonic effects.

- Metabolic stability : Use liver microsomes (human/rat) to rule out rapid degradation as a confounding factor .

Q. What computational strategies are effective for predicting binding interactions of the thiazepane-thiadiazole scaffold?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs) to prioritize binding poses. The thiophene ring’s π-π interactions and sulfone’s hydrogen-bonding capacity are critical .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess scaffold flexibility and binding pocket retention .

Q. How can the scaffold be modified to enhance metabolic stability without compromising activity?

- Substituent engineering :

- Replace the propyl group on the thiadiazole with fluorinated alkyl chains to reduce CYP450-mediated oxidation .

- Introduce electron-withdrawing groups (e.g., nitro) on the thiophene ring to slow hepatic glucuronidation .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout models : Delete putative target genes (e.g., PDE isoforms) in cell lines to confirm on-target effects .

- Chemical proteomics : Use affinity-based probes (ABPs) with a photo-crosslinker to capture interacting proteins in lysates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data across studies?

- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using nephelometry.

- Polymorph characterization : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms, which impact solubility .

Methodological Tables

| Parameter | Optimized Conditions | Reference |

|---|---|---|

| Reaction solvent | DMF:acetic acid (1:2 v/v) | |

| Recrystallization | Ethanol-DMF (3:1 v/v) | |

| HPLC column | C18, 5 µm, 250 × 4.6 mm | |

| MD simulation duration | 100 ns, NPT ensemble |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.